molecular formula C7H5ClF3N B1403583 4-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 1227574-95-9

4-(Chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B1403583
CAS No.: 1227574-95-9
M. Wt: 195.57 g/mol
InChI Key: DEJPAWIQXGNIPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Importance in Synthetic Chemistry

Pyridine derivatives, including structures related to "4-(Chloromethyl)-3-(trifluoromethyl)pyridine," are pivotal in the synthesis of complex molecules. For example, the use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds showcases the utility of pyridine derivatives in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Role in Medicinal Chemistry

Pyridine derivatives exhibit a wide range of biological activities, from antifungal and antibacterial to anticancer properties. These compounds have shown high affinity for various ions and can act as effective chemosensors, underlining their potential in analytical chemistry and therapeutic applications (Abu-Taweel et al., 2022). The review by Altaf et al. (2015) also emphasizes the medicinal and non-medicinal uses of pyridine derivatives, highlighting their importance in modern medicinal applications.

Applications in Catalysis and Organic Synthesis

The diversity of heterocyclic N-oxide molecules, including those synthesized from pyridine derivatives, demonstrates their significance in organic synthesis, catalysis, and drug development. These compounds play crucial roles in forming metal complexes, designing catalysts, and exhibiting various medicinal activities (Li et al., 2019).

Agrochemical Discoveries

Pyridine-based compounds have been integral in discovering agrochemicals, including fungicides, insecticides, and herbicides. The exploration of Intermediate Derivatization Methods highlights the efficiency in discovering novel lead compounds in the agrochemical field, suggesting that pyridine moieties play a crucial role in the development of new agrochemicals (Guan et al., 2016).

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective in pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, including those involved in radical reactions. The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can further react with other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that trifluoromethyl-pyridine derivatives can bind to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), affecting their biological activity . These interactions can lead to changes in cellular processes, including protein synthesis and DNA replication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of radical intermediates, which can interact with biomolecules such as enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by binding to DNA and altering transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the binding activity of trifluoromethyl-pyridine derivatives with biomolecules can vary over time, with some compounds exhibiting higher binding efficacy due to their structural properties . These temporal changes can impact the overall effectiveness of the compound in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved therapeutic outcomes. At higher doses, toxic or adverse effects may be observed. For example, the binding constants of trifluoromethyl-pyridine derivatives with BSA and CT-DNA can change with varying concentrations, leading to different biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to radical reactions. The compound interacts with enzymes and cofactors that facilitate the formation of radical intermediates, which can then participate in various biochemical processes . These interactions can influence metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and ability to bind to specific proteins can affect its localization and accumulation within different cellular compartments . These factors play a crucial role in determining the compound’s overall biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical assays.

Properties

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJPAWIQXGNIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256744
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-95-9
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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